molecular formula C19H21N3O3S B3000314 5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one CAS No. 1105233-35-9

5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one

Cat. No.: B3000314
CAS No.: 1105233-35-9
M. Wt: 371.46
InChI Key: MSFWQTQPHVJHOB-UHFFFAOYSA-N
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Description

5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Biological Activity

5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains multiple functional groups that contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 378.47 g/mol. The presence of an oxazole and a methoxyphenyl moiety enhances its potential for diverse biological interactions.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_{4}O_{3}S
Molecular Weight378.47 g/mol
CAS Number1105233-35-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Reaction conditions may include elevated temperatures and bases like triethylamine or sodium hydride to facilitate the reactions. Purification is commonly achieved through column chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Activity

Pyrimidine derivatives are also noted for their antiviral properties. Preliminary studies suggest that this compound may interfere with viral replication processes, making it a candidate for further investigation as an antiviral agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, some derivatives have shown promise in inhibiting kinases or other enzymes involved in cancer progression.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the pyrimidine structure can enhance cytotoxicity against breast cancer cells.
  • Antiviral Screening : Research conducted by the National Institutes of Health assessed various pyrimidine compounds for antiviral activity against influenza viruses, finding that certain modifications significantly increased efficacy.
  • Enzyme Inhibition : A recent article in Bioorganic & Medicinal Chemistry detailed the inhibitory effects of related compounds on protein kinases, suggesting potential applications in targeted cancer therapies.

Properties

IUPAC Name

5-ethyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-5-15-11(2)20-19(22-17(15)23)26-10-16-12(3)25-18(21-16)13-6-8-14(24-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFWQTQPHVJHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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